2-Mercapto-1-methylquinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
4802-85-1 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-methyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C9H8N2OS/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13) |
InChI Key |
QYRHSCKVNACOHK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)NC1=S |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=O)N=C1S |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC1=S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Mercapto 1 Methylquinazolin 4 1h One
Established Synthetic Routes to 2-Mercaptoquinazolin-4(1H)-one Derivatives
The synthesis of the 2-mercaptoquinazolin-4(1H)-one core, including its N-1 methylated variant, can be achieved through several established methods. These approaches primarily involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) scaffold.
Condensation Reactions Utilizing Anthranilic Acid Precursors and Isothiocyanates
A cornerstone in the synthesis of 2-mercaptoquinazolin-4(3H)-ones is the condensation of anthranilic acid or its derivatives with isothiocyanates. researchgate.netnih.gov This approach can be adapted for the synthesis of 2-Mercapto-1-methylquinazolin-4(1H)-one by utilizing N-methylanthranilic acid as the starting precursor. The reaction proceeds through the formation of a thiourea (B124793) intermediate, which subsequently undergoes intramolecular cyclization to yield the desired quinazolinone.
The general reaction is as follows: N-methylanthranilic acid + R-isothiocyanate → 1-methyl-2-mercapto-3-R-quinazolin-4(1H)-one
Alternatively, direct methylation of the nitrogen at position 1 of a pre-formed 2-mercaptoquinazolin-4(1H)-one can be explored, although this can lead to a mixture of N- and S-alkylated products. tiiame.uzmdpi.com The regioselectivity of this alkylation is highly dependent on the reaction conditions, including the choice of base and solvent. tiiame.uznih.gov
Cyclization Strategies in Quinazolinone Synthesis
The crucial step in the formation of the quinazolinone ring is the intramolecular cyclization. In the context of synthesizing this compound from N-methylanthranilic acid and an isothiocyanate, the cyclization of the intermediate thiourea is typically promoted by heating, often in the presence of a catalyst. The choice of reaction conditions can significantly influence the yield and purity of the final product.
Various cyclization strategies have been developed for quinazolinone synthesis, including thermal cyclization and acid- or base-catalyzed ring closure. For instance, the use of p-toluenesulfonic acid has been reported to catalyze the cyclization of related systems. rsc.org The development of regioselective cyclization methods is paramount to ensure the desired N-1 substitution pattern. rsc.orgnih.gov
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards more environmentally benign synthetic methods. For the synthesis of 2-mercaptoquinazolinone derivatives, several green chemistry approaches have been successfully implemented. researchgate.net
Deep Eutectic Solvents (DESs): DESs have emerged as green and effective media for the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. researchgate.net These solvents can act as both the reaction medium and catalyst, often leading to high yields and simplified work-up procedures. A study demonstrated that a choline (B1196258) chloride:urea (1:2) DES was highly effective for this transformation. researchgate.net
Microwave and Ultrasound Assistance: Microwave irradiation and ultrasonication have been employed to accelerate the synthesis of quinazolinone derivatives, often leading to shorter reaction times and improved yields compared to conventional heating methods. scholarsresearchlibrary.comsci-hub.catnih.gov Microwave-assisted synthesis, in particular, has been shown to be a rapid and efficient method for the iron-catalyzed cyclization of 2-halobenzoic acids and amidines to form quinazolinones. sci-hub.cat
Table 1: Comparison of Green Synthesis Methods for 2-Mercaptoquinazolinone Derivatives
| Method | Key Features | Advantages |
|---|---|---|
| Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst. researchgate.net | Green, recyclable, often improves yields. researchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. scholarsresearchlibrary.comsci-hub.cat | Increased reaction rates, higher yields, cleaner reactions. scholarsresearchlibrary.comnih.gov |
| Ultrasound-Assisted Synthesis | Use of sonic waves to promote the reaction. | Can lead to improved yields and shorter reaction times. |
Derivatization at the Sulfur Moiety of this compound and Related Scaffolds
The sulfur atom at the C-2 position of the quinazolinone ring is a versatile handle for further chemical modifications. The thiol group can be readily alkylated, arylated, or oxidized to introduce a wide range of substituents and functional groups.
S-alkylation is a common transformation, typically achieved by reacting the 2-mercaptoquinazolinone with an alkyl halide in the presence of a base such as potassium carbonate. nih.gov This reaction allows for the introduction of various alkyl chains, which can be further functionalized. For example, reaction with phenacyl bromides can introduce a keto group, providing a scaffold for further derivatization. nih.gov
Modifications and Substitutions on the Quinazolinone Ring System Relevant to this compound Scaffolds
Beyond the sulfur moiety, the quinazolinone ring itself can be modified to tune the properties of the molecule. Substitutions on the benzene ring can be introduced by starting with appropriately substituted anthranilic acid derivatives. Halogenated quinazolinones, for instance, can serve as precursors for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Furthermore, the nitrogen at position 3 can also be a site for substitution, leading to 1,3-disubstituted quinazolinones. The synthesis of such compounds often involves a stepwise approach where the N-1 and N-3 substituents are introduced sequentially.
Advanced Synthetic Techniques and Catalysis in 2-Mercaptoquinazolinone Production
Modern organic synthesis has seen the development of powerful catalytic systems that enable more efficient and selective transformations. In the context of quinazolinone synthesis, transition metal catalysis has played a significant role.
Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of the quinazolinone core. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed annulation of 3-arylquinazolinones with alkynes has been developed for the synthesis of fused quinazolinone derivatives. researchgate.net Copper-catalyzed reactions have also been employed for the synthesis of quinazolinones, offering a more economical alternative to palladium. organic-chemistry.org
Moreover, the use of novel nanocatalysts, such as functionalized SBA-15, has been explored for the synthesis of quinazolinone derivatives, offering advantages like high efficiency, reusability, and environmentally friendly conditions. nih.gov
Table 2: Catalytic Systems for Quinazolinone Synthesis
| Catalyst Type | Example | Application | Reference |
|---|---|---|---|
| Palladium | Pd(OAc)2 | Cross-coupling and annulation reactions | researchgate.netorganic-chemistry.org |
| Copper | CuI | Carbocyclization and coupling reactions | organic-chemistry.org |
| Iron | Fe2(acac)3 | Microwave-assisted cyclization | sci-hub.cat |
| Nanocatalyst | Functionalized SBA-15 | One-pot synthesis of quinazolinones | nih.gov |
| Organocatalyst | p-Toluenesulfonic acid | Cyclization reactions | rsc.orgfrontiersin.org |
Structure Activity Relationship Sar Studies of 2 Mercapto 1 Methylquinazolin 4 1h One Derivatives
Impact of Substituents at the N1-Position on Biological Activity
The substituent at the N1-position of the quinazolinone ring plays a significant role in modulating the biological activity of its derivatives. While the parent compound in this article is N1-methylated, studies on related quinazolinones reveal important trends. The nature of the substituent at this position can influence the compound's lipophilicity, steric profile, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.
Research on related quinazolin-2,4(1H,3H)-diones has shown that varying the N1-substituent leads to different pharmacological outcomes. For instance, in a series of NHE-1 inhibitors, derivatives with different N1-substituents were synthesized and evaluated. nih.gov Although direct SAR for 2-mercapto-1-methylquinazolin-4(1H)-one is specific, the general principles from similar scaffolds suggest that even small changes at the N1 position, such as extending an alkyl chain or introducing an aromatic ring, can significantly alter the biological profile. For example, studies on quinazolin-4-ones have demonstrated that alkylation at the N-1 versus the N-3 position can be controlled by reaction conditions, and the specific position of the alkyl group is critical for activity. juniperpublishers.com In one study, a methyl group in the linker region attached to the N1 position was found to decrease NHE-1 inhibitory activity. nih.gov This highlights the sensitivity of biological activity to the steric and electronic properties of the N1-substituent.
| N1-Substituent | General Observation on Activity | Reference |
|---|---|---|
| Methyl | Serves as a common base for derivatization; its presence influences the overall electronic and steric environment. | nih.gov |
| Larger Alkyl Groups | Can increase lipophilicity, potentially affecting cell permeability and target engagement. | juniperpublishers.com |
| Aryl Groups | Introduces potential for π-π stacking interactions and can significantly alter the molecule's orientation in a binding pocket. | juniperpublishers.com |
Influence of Modifications at the S2-Mercapto Group on Target Interactions
The mercapto group at the S2-position is a key functional handle for chemical modification, and its substitution has been extensively explored to modulate the biological activity of quinazolinone derivatives. nih.gov Alkylation or arylation of this thiol group (S-substitution) can profoundly impact the compound's interaction with biological targets by altering its size, shape, and electronic properties. nih.gov
Studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have shown that these modifications are critical for their activity as inhibitors of enzymes like carbonic anhydrases (CAs). nih.govnih.gov For instance, introducing various alkyl or aryl groups via an ethylbenzenesulfonamide linker at the S2-position resulted in potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govresearchgate.net
The SAR analysis from these studies revealed several key points:
Aliphatic vs. Aromatic Substituents: Derivatives with aliphatic thio-substituents showed efficient inhibitory activity against multiple hCA isoforms. nih.gov
Impact of Specific Groups: The introduction of a 4-methyl group on a terminal phenyl ring increased hCA IX inhibitory activity compared to the unsubstituted phenyl analog. nih.gov
Linker Modification: The linker connecting the quinazolinone core to a terminal group is also crucial. A design strategy involving an N-acylthioacetohydrazide linker at the 2-mercapto position was employed to target EGFR/VEGFR-2, with the nitrogen atoms acting as hydrogen bond acceptors/donors. nih.gov
| S2-Substituent Structure | Target | Observed Activity Trend | Reference |
|---|---|---|---|
| -(CH2)-ethylbenzenesulfonamide | hCA I, II, IX, XII | Showed potent inhibitory activity, with KI values in the nanomolar range. | nih.govresearchgate.net |
| -(CH2)-CO-Phenyl | hCA IX | Potent inhibition (KI = 40.7 nM). | nih.gov |
| -(CH2)-CO-Phenyl-(4-Me) | hCA IX | Introduction of a 4-methyl group increased potency (KI = 25.1 nM). | nih.gov |
| -S-CH2-CO-NH-NH-CO-Aryl | EGFR/VEGFR-2 | Designed as dual inhibitors, with activity dependent on the terminal aryl group. | nih.gov |
Role of Substitutions on the Benzene (B151609) Ring in Modulating Activity
Substituents on the benzene portion of the quinazolinone ring significantly influence the molecule's electronic properties and steric profile, which in turn modulates biological activity. msu.eduyoutube.com The position and nature (electron-donating or electron-withdrawing) of these substituents are critical determinants of efficacy and selectivity. mdpi.com
SAR studies have consistently shown that the introduction of specific groups at positions 6, 7, and 8 can enhance various biological activities, including antimicrobial and anticancer effects. nih.gov
Halogen Atoms: The presence of halogen atoms like iodine, bromine, or chlorine, particularly at positions 6 and 8, has been shown to significantly improve antibacterial activity. nih.gov In a series of quinazolinone-sulfonamide hybrids, halogenated phenyl substituents at the N-3 position had a more significant positive effect on antibacterial activity than non-halogenated ones. nih.gov
Electron-Donating Groups: In the context of EGFR inhibitors, electron-donating groups such as methoxy (B1213986) (-OCH3) at the 6 and 7 positions of the quinazoline (B50416) core have been found to increase activity. nih.gov The presence of methoxy groups on a terminal phenyl ring also showed promising anticancer activity against several cell lines. nih.gov
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups can also confer potent activity. For example, a trifluoromethyl (-CF3) group on an aromatic substituent was shown to result in excellent inhibition of iNOS mRNA expression in a study of anti-inflammatory quinazolinones. nih.gov
These findings underscore that the benzene ring is not merely a passive scaffold but an active participant in molecular recognition, where substituents can fine-tune interactions with biological targets. youtube.com
| Position(s) | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| 6, 8 | Iodine (I) | Significantly improved antibacterial activity. | nih.gov |
| 6, 7 | Methoxy (-OCH3) | Increased antiproliferative activity (EGFR inhibition). | nih.gov |
| - | Halogens (Br, Cl, F) | Generally enhanced antimicrobial effects compared to non-halogenated analogs. | nih.gov |
| - | Trifluoromethyl (-CF3) | Provided excellent inhibition of iNOS expression (anti-inflammatory). | nih.gov |
Pharmacophore Elucidation and Structural Features Critical for Observed Effects
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netresearchgate.net For quinazolinone derivatives, these studies, often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses like CoMFA and CoMSIA, have been instrumental in defining the key structural requirements for activity. rsc.orgnih.govbenthamdirect.com
A pharmacophore model typically consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.gov For quinazolinone-based inhibitors targeting various enzymes, several critical features have been identified:
Hydrogen Bonding: The carbonyl oxygen at the C4 position and the nitrogen atoms within the quinazolinone ring are frequently identified as crucial hydrogen bond acceptors. nih.gov The mercapto group at C2, or its substituted derivatives, can also participate in hydrogen bonding. nih.gov
Hydrophobic Interactions: The benzene ring of the quinazolinone core provides a large hydrophobic surface that often engages in hydrophobic interactions with nonpolar residues in the target's binding site. benthamdirect.com Substituents on this ring can further modulate these interactions.
Aromatic/π-π Stacking: The planar aromatic system is critical for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the active site of target proteins like kinases. frontiersin.org
3D-QSAR studies generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. rsc.orgrsc.org For quinazolinone derivatives, these maps often indicate that bulky, electropositive substituents are favored in certain regions, while electronegative features are preferred in others, providing a detailed roadmap for designing more potent molecules. nih.govbenthamdirect.com
| Pharmacophoric Feature | Structural Origin in Quinazolinone Core | Importance in Target Interaction | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | C4=O group, N1/N3 atoms | Essential for anchoring the ligand in the active site through hydrogen bonds with amino acid residues. | nih.govnih.gov |
| Hydrogen Bond Donor (HBD) | N-H at position 3 (if unsubstituted), or on substituents. | Can form crucial directional interactions with the target protein. | nih.gov |
| Aromatic Ring (AR) | Fused benzene ring | Participates in π-π stacking and hydrophobic interactions. | frontiersin.org |
| Hydrophobic Feature (HY) | Benzene ring, alkyl substituents | Engages with nonpolar pockets in the target's binding site. | benthamdirect.com |
Mechanistic Insights into the Biological Activities of 2 Mercapto 1 Methylquinazolin 4 1h One Derivatives
Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Kinases, NADH Dehydrogenase)
A primary mechanism through which 2-mercaptoquinazolin-4-one derivatives exert their effects is through the inhibition of specific enzymes that are critical for pathological processes.
Carbonic Anhydrase (CA): Derivatives of 2-mercaptoquinazolin-4(3H)-one have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These zinc-containing metalloenzymes are involved in various physiological processes, and certain isoforms, particularly hCA IX and hCA XII, are overexpressed in tumors, contributing to the acidic microenvironment that promotes cancer progression. S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives bearing a 4-ethylbenzenesulfonamide (B91798) tail have shown effective and selective inhibitory activity against the tumor-associated hCA IX and hCA XII isoforms. nih.gov For instance, certain compounds displayed potent inhibition with Ki values in the nanomolar range, comparable or superior to the standard inhibitor Acetazolamide (AAZ). nih.gov Molecular docking studies suggest that the quinazoline (B50416) core can form favorable hydrophobic interactions within the enzyme's active site, while specific substitutions can form hydrogen bonds with key residues like Ser132 in CA XII, enhancing binding and selectivity. nih.gov
Kinases: The quinazolinone core is a well-established scaffold for kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. cancerresearchuk.org Derivatives have been shown to inhibit multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The mechanism often involves competitive binding at the ATP-binding site of the kinase domain. Docking analyses of certain quinazolin-4(3H)-one derivatives revealed interactions with key residues in the DFG (Asp-Phe-Gly) motif of the EGFR kinase, suggesting they act as Type I ATP-competitive inhibitors. nih.gov Other kinase targets include the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a central signaling cascade for cell growth and survival. nih.govnih.gov Additionally, derivatives of 6-chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one have been investigated as dual inhibitors of Kinesin Spindle Protein (KSP) and PI3K delta, which are both involved in cell division and proliferation.
NADH Dehydrogenase (NDH-2): The 2-mercaptoquinazolinone scaffold is a potent inhibitor of the bacterial non-proton-pumping type II NADH dehydrogenase (NDH-2). nih.gov This enzyme is a critical component of the respiratory metabolism in pathogens like Mycobacterium tuberculosis (MTb). nih.gov Inhibition of NDH-2 disrupts the electron transport chain, leading to a decrease in cellular oxygen consumption and the depletion of ATP. nih.gov Enzyme kinetic studies have demonstrated that these compounds act as noncompetitive inhibitors, indicating that they bind to an allosteric site on the enzyme rather than the NADH substrate-binding site. nih.gov This mode of action prevents the enzyme from carrying out its electron transfer function, ultimately leading to bacterial cell death. nih.gov
Other Enzymes: The 2-mercaptoquinazolin-4(3H)-one scaffold has also been explored for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a target for antifolate drugs like methotrexate. nih.gov The inhibitory activity is influenced by the substitution patterns on the quinazoline nucleus. nih.gov Furthermore, certain derivatives with a 2-mercaptoquinazolinone cap have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in the epigenetic regulation of gene expression and microtubule dynamics. mdpi.com
Table 1: Enzyme Inhibition Data for 2-Mercaptoquinazolin-4-one Derivatives
| Compound Class/Derivative | Target Enzyme | Inhibition Value (Ki / IC50) | Reference |
|---|---|---|---|
| 4-(2-(2-((2-oxo-2-phenylethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide | hCA IX | Ki: 40.7 nM | nih.gov |
| 4-(2-(2-((2-oxo-2-phenylethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide | hCA XII | Ki: 13.0 nM | nih.gov |
| 2-mercaptoquinazolinone derivative (Compound 8) | HDAC6 | IC50: 2.3 µM | mdpi.com |
| Quinazolin-4(3H)-one derivative (Compound 2i) | CDK2 | IC50: 0.08 µM | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 2i) | HER2 | IC50: 0.12 µM | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 2i) | EGFR | IC50: 0.15 µM | nih.gov |
| 2-mercapto-quinazolinone scaffold | M. tuberculosis NDH-2 | Nanomolar potencies | nih.gov |
Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)
Beyond direct enzyme inhibition, 2-mercaptoquinazolin-4-one derivatives can profoundly affect cellular signaling pathways that govern cell fate, primarily leading to cell cycle arrest and apoptosis (programmed cell death). These effects are particularly relevant to their potential as anticancer agents.
Research has shown that derivatives can induce apoptosis through the intrinsic, or mitochondrial, pathway. This is often characterized by an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2. This shift in balance leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioner enzymes of apoptosis.
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. Studies have demonstrated that treatment with certain derivatives can lead to an accumulation of cells in specific phases of the cell cycle. For example, some 2-thioxoimidazolidin-4-one derivatives, which share structural similarities, cause cell cycle arrest at the G2/M phase. This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. This effect is often linked to the modulation of key cell cycle regulatory proteins.
Interactions with Biomolecular Targets (e.g., DNA, Receptors, Microtubules)
The biological activities of 2-mercaptoquinazolin-4-one derivatives are also mediated by their interactions with other essential biomolecules.
DNA: Certain quinazoline derivatives have been shown to interact with DNA. The mode of interaction for some related compounds, like 2-phenylpyrazolo[1,5-c]quinazoline, has been identified as minor groove binding, with a preference for adenine (B156593) and thymine (B56734) base pairs. This interaction is primarily driven by hydrophobic forces and does not cause major conformational changes to the DNA structure. Such binding can interfere with DNA replication and transcription processes, contributing to the compound's cytotoxic effects.
Receptors: The quinazoline structure is a key component of antagonists for various cell surface receptors. For instance, derivatives have been developed as noncompetitive, subunit-selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor in the central nervous system.
Microtubules: Microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport. Some quinazoline-based compounds have been found to inhibit tubulin polymerization. This disruption of microtubule dynamics can lead to mitotic arrest and the induction of apoptosis, a mechanism shared by several successful anticancer drugs. Furthermore, inhibition of HDAC6 by 2-mercaptoquinazolinone derivatives leads to an increase in the acetylation of tubulin, which affects microtubule stability and function. mdpi.com
Computational and Theoretical Investigations of 2 Mercapto 1 Methylquinazolin 4 1h One
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting the affinity and binding mode of a ligand within the active site of a biological target. The output, often a "docking score," estimates the binding free energy, with more negative values indicating a potentially more stable interaction.
While this technique is widely applied to the quinazolinone scaffold, specific molecular docking studies for 2-Mercapto-1-methylquinazolin-4(1H)-one were not found in the searched literature. For context, studies on related compounds have demonstrated the utility of this approach. For example, docking analyses have been performed on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives to investigate their selective interactions with human carbonic anhydrase isoenzymes IX and XII. nih.gov Other research has used docking to rationalize the inhibitory activity of different quinazolinone derivatives against targets such as thrombin, α-glucosidase nih.gov, and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov These studies typically identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and condensed phases. nih.govresearchgate.net By calculating the electronic structure, DFT can determine a wide range of molecular properties and reactivity descriptors. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These parameters help in predicting the kinetic stability and reactivity of a molecule.
DFT studies are commonly performed on novel quinazolinone derivatives to understand their structural and electronic properties. For instance, the ground-state geometries of a series of quinazolinone Schiff bases were optimized using the B3LYP/6–31G* level of theory to calculate and discuss their electronic properties and reactivity. nih.govresearchgate.net However, a comprehensive DFT analysis specifically detailing the electronic structure and reactivity parameters for this compound is not available in the reviewed scientific reports.
Quantum Chemical Calculations and Frontier Molecular Orbital Theory
Quantum chemical calculations provide fundamental insights into molecular properties and reactivity. windows.net A key component of these calculations is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
FMO analysis has been applied to related 2-mercaptoquinazolinone structures. In a study of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, the HOMO-LUMO energy levels and their distributions were computed to understand intramolecular charge transfer interactions. nih.gov The negative energy values obtained were indicative of stable structures. nih.gov Despite the utility of this theory for the quinazolinone class, specific data on the HOMO-LUMO energies and the energy gap for this compound have not been reported in the searched literature.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. utupub.fi By solving Newton's equations of motion, MD simulations provide a view of the dynamic behavior of a system, offering insights into conformational changes and the stability of ligand-protein complexes. utupub.fiyoutube.com Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different regions of the molecule or protein. nih.gov
MD simulations are frequently used to validate the results of molecular docking studies for quinazolinone derivatives. For example, 100-nanosecond MD simulations have been used to confirm the stability of quinazolin-4(3H)-one-morpholine hybrids within the active sites of cancer-related receptors, with stable RMSD and RMSF values indicating a stable binding complex. nih.gov Similarly, MD simulations have been employed to investigate the stability of 4-anilino quinazolines complexed with epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov No dedicated MD simulation studies for this compound, either alone or in complex with a biological target, were identified in the available literature.
In Silico Prediction of Biological Activity
In silico prediction encompasses a range of computational techniques used to forecast the biological activity and pharmacokinetic properties of a molecule before it is synthesized or tested in a lab. nih.gov These methods include Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates variations in molecular structure with changes in biological activity, and predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Such predictions help in the early stages of drug discovery to prioritize compounds with favorable drug-like characteristics.
For various series of quinazolinone derivatives, in silico tools have been used to predict physicochemical parameters, drug-likeness, and potential biological activities. nih.gov For example, ADME prediction was carried out on quinazolin-4(3H)-one-morpholine hybrids to evaluate their potential as anti-cancer agents. nih.gov However, a specific and detailed in silico prediction of the biological activity profile for this compound is not provided in the surveyed research.
Advanced Spectroscopic Elucidation of 2 Mercapto 1 Methylquinazolin 4 1h One Molecular Architecture and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Mercapto-1-methylquinazolin-4(1H)-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the quinazolinone core, the aromatic protons typically appear as a complex pattern of multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl group attached to the N1 nitrogen would be expected to produce a sharp singlet, likely in the range of δ 3.0-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (C4) is characteristically found far downfield (δ > 160 ppm), while the carbon of the thione group (C2) would also be significantly deshielded. Aromatic carbons resonate in the δ 115-150 ppm range, and the N-methyl carbon would appear upfield.
Tautomerism Studies: Quinazolinone derivatives can exhibit thione-thiol tautomerism. NMR is a powerful tool for investigating such equilibria in solution. encyclopedia.pubmdpi.com The presence of the thione form is indicated by the characteristic ¹³C signal for the C=S group. If the thiol tautomer were present, one would expect to see a signal for the S-H proton in the ¹H NMR spectrum and a different chemical shift for the C2 carbon. The equilibrium can be influenced by factors such as solvent polarity and temperature. mdpi.com For instance, studies on related compounds show that the keto/enol (or thione/thiol) ratio is dependent on the solvent used, with polar aprotic solvents often favoring one form over the other. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. |
| N-CH₃ Protons | ¹H NMR | 3.0 - 4.0 | A sharp singlet peak. |
| C=O Carbon | ¹³C NMR | > 160 | Characteristic of an amide carbonyl group. Data from related structures show this around 176 ppm. rsc.org |
| C=S Carbon | ¹³C NMR | > 175 | Characteristic of a thione group. |
| Aromatic Carbons | ¹³C NMR | 115 - 150 | Multiple signals corresponding to the carbons of the fused benzene ring and pyrimidine (B1678525) ring. |
| N-CH₃ Carbon | ¹³C NMR | 25 - 35 | Signal for the methyl carbon attached to the nitrogen. For 1-methylquinazoline-2,4(1H,3H)-dione, this appears at 29.5 ppm. semanticscholar.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent absorption bands would include:
C=O Stretching: A strong, sharp absorption band typically appears in the region of 1650-1710 cm⁻¹ corresponding to the amide carbonyl group at the C4 position. ijarsct.co.innih.gov
C=S Stretching: The thione group gives rise to a characteristic absorption band, although it can be weaker and more variable than the carbonyl stretch, typically found in the 1020-1250 cm⁻¹ range.
Aromatic C=C Stretching: Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic benzene ring.
Aromatic C-H Stretching: These vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The stretching vibrations of the N-methyl group would appear in the 2850-2960 cm⁻¹ region.
The IR spectrum is also useful for studying the tautomeric form in the solid state. The presence of a strong C=O band and a C=S band, with the absence of a distinct S-H stretching band (around 2550-2600 cm⁻¹) or a broad O-H band, would strongly support the dominance of the thione tautomer in the sample. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Amide (C=O) | Stretch | 1650 - 1710 | Strong, Sharp |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |
| Thione (C=S) | Stretch | 1020 - 1250 | Medium to Weak |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic (N-CH₃) | Stretch | 2850 - 2960 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₉H₈N₂OS), the calculated molecular weight is approximately 192.04 g/mol . In techniques like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 193.05. ijarsct.co.in High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org
The fragmentation pattern provides valuable structural information. Upon ionization, the molecule can break apart in predictable ways. Common fragmentation pathways for quinazolinone derivatives may include:
Loss of the methyl group (CH₃).
Loss of carbon monoxide (CO) from the carbonyl group.
Cleavage of the mercapto group (SH) or the entire thione moiety (CS).
Fission of the pyrimidine ring.
Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
| [M]⁺ | C₉H₈N₂OS⁺ | 192.04 | Molecular Ion |
| [M+H]⁺ | C₉H₉N₂OS⁺ | 193.05 | Protonated Molecular Ion (Common in ESI-MS) |
| [M-CO]⁺ | C₈H₈N₂S⁺ | 164.04 | Fragment from loss of Carbon Monoxide |
| [M-SH]⁺ | C₉H₇N₂O⁺ | 159.06 | Fragment from loss of a Mercapto Radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides insight into the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from its aromatic and heteroaromatic ring system. The principal electronic transitions are:
π → π* Transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (e.g., 200-300 nm) and are associated with the conjugated π-system of the quinazolinone core.
n → π* Transitions: These are lower-intensity absorptions occurring at longer wavelengths and involve the promotion of a non-bonding electron (from the nitrogen, oxygen, or sulfur atoms) to an anti-bonding π* orbital.
The positions and intensities of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netcore.ac.uk Changes in the UV-Vis spectrum upon altering the solvent can provide further information about the nature of the electronic transitions and can also be used to study tautomeric equilibria, as the different tautomers will have distinct electronic structures and thus different absorption spectra. mdpi.com
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range | Relative Intensity |
| π → π | Bonding π to Anti-bonding π | 200 - 300 nm | High |
| n → π | Non-bonding to Anti-bonding π | > 300 nm | Low |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thereby determine the exact positions of each atom, as well as bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure in the solid state. mdpi.com Key findings from such a study would include:
Tautomeric Form: It would definitively establish whether the molecule exists in the thione or thiol form within the crystal lattice. nih.gov
Molecular Geometry: It would provide precise measurements of all bond lengths and angles, confirming details such as the planarity of the quinazolinone ring system. mdpi.com
Conformation: The orientation of the N-methyl group relative to the heterocyclic ring would be determined.
Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the crystal, identifying any significant intermolecular forces such as hydrogen bonding or π–π stacking interactions that dictate the crystal packing. mdpi.comnih.gov
This technique provides the most complete and unambiguous picture of the molecule's architecture in its solid form.
Emerging Research Perspectives and Future Directions for 2 Mercapto 1 Methylquinazolin 4 1h One Research
Exploration of Novel Derivatization Strategies and Hybrid Structures
A primary avenue for future research lies in the sophisticated chemical modification of the 2-Mercapto-1-methylquinazolin-4(1H)-one core. The inherent reactivity of the mercapto (-SH) group and the various positions on the quinazolinone ring system offer fertile ground for creating extensive libraries of new chemical entities with enhanced potency and target selectivity. mdpi.com
Key derivatization strategies focus on the S-alkylation of the mercapto group to introduce a diverse range of substituents. nih.gov This approach has been used to create thioether-linked derivatives, which can act as linkers to other pharmacologically active moieties. For instance, coupling with moieties like ethyl chloroacetate (B1199739) can introduce ester functions that are subsequently converted to hydroxamic acids, a critical group for inhibiting metalloenzymes like histone deacetylases (HDACs). mdpi.com
The concept of molecular hybridization represents a particularly promising strategy. This involves combining the 2-mercaptoquinazolinone scaffold with other known pharmacophores into a single molecule. nih.gov Such hybrid structures are designed to interact with multiple biological targets simultaneously or to enhance the drug-like properties of the parent molecule. mdpi.com A notable example is the design of molecules where the 2-mercaptoquinazolinone acts as a "cap" group for recognizing the surface of a target enzyme, while a linker connects it to a zinc-binding group like hydroxamic acid. mdpi.comresearchgate.net Another approach involves attaching a benzenesulfonamide (B165840) tail, a classic zinc-binding group, to create potent and selective inhibitors of enzymes like carbonic anhydrase. nih.gov These strategies aim to produce dual-target drugs or to fine-tune the molecule's interaction within a specific binding site. nih.gov
| Strategy | Description | Example Application/Target | Reference |
|---|---|---|---|
| S-Alkylation | Nucleophilic substitution at the sulfur atom to introduce diverse side chains, often via reactions with alkyl or phenacyl halides. | Creation of thioether-linked quinazolinones for targeting enzymes like dihydrofolate reductase (DHFR). | researchgate.netnih.gov |
| Hybridization with Hydroxamic Acid | The quinazolinone serves as a surface-recognition "cap" moiety, connected via a linker to a hydroxamic acid group that chelates zinc ions in enzyme active sites. | Development of selective Histone Deacetylase (HDAC) inhibitors, particularly for HDAC6. | mdpi.comnih.gov |
| Hybridization with Sulfonamides | Incorporation of a sulfonamide tail, a well-known pharmacophore for interacting with zinc metalloenzymes. | Design of potent and selective inhibitors for various carbonic anhydrase (CA) isoforms. | nih.gov |
| Chalcone (B49325) Derivatives | Condensation at other positions of the quinazolinone core to incorporate the chalcone scaffold, known for its own biological activities. | Development of agents with potential cell cycle arrest activity in cancer cell lines. | mdpi.com |
Deepening Mechanistic Understanding Through Advanced Biophysical Techniques
While many derivatives have been synthesized and tested for biological activity, a deeper understanding of their precise mechanism of action at the molecular level is crucial for rational drug design. The future of this research will increasingly rely on the application of advanced biophysical and structural biology techniques to elucidate how these molecules interact with their biological targets.
Molecular docking simulations are a foundational computational technique used to predict the binding modes and affinities of quinazolinone derivatives within the active site of target proteins. nih.govnih.govnih.gov Programs like AutoDock4Zn are specifically adapted for studying interactions with zinc metalloproteins, which are common targets for this class of compounds. mdpi.comresearchgate.net Beyond prediction, experimental techniques are vital for validation. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of synthesized derivatives. nih.gov
To understand target engagement and downstream effects within a cellular context, Western blot analysis is a key technique. nih.gov For example, it can be used to measure the acetylation level of proteins like α-tubulin, confirming the inhibitory effect of a compound on its target, such as HDAC6. mdpi.comnih.gov For a more direct and quantitative assessment of binding, techniques like Fluorescence Resonance Energy Transfer (FRET) assays and Circular Dichroism (CD) can be employed, especially for targets like G-quadruplex DNA. nih.gov
| Technique | Purpose in Quinazolinone Research | Reference |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site, guiding rational design and explaining structure-activity relationships. | nih.govnih.govnih.gov |
| X-ray Crystallography | Provides high-resolution, three-dimensional structures of the ligand-protein complex, offering definitive proof of the binding mode. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Used for structural elucidation of novel derivatives and can also be used to study ligand-protein interactions in solution. | nih.gov |
| Western Blot Analysis | Confirms target engagement within cells by measuring changes in the levels or post-translational modifications of target-related proteins (e.g., protein acetylation). | mdpi.comnih.gov |
| FRET and Circular Dichroism (CD) | Biophysical assays used to study the binding and stabilization of non-traditional targets such as G-quadruplex DNA. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
A key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov ML algorithms, such as multiple linear regression, random forests, and deep neural networks, can be trained on existing libraries of quinazolinone compounds to predict the biological activity of novel, yet-to-be-synthesized molecules. nih.govmdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and reducing wasted resources. quibim.com ML models are also increasingly used to predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify compounds with better drug-like characteristics early in the discovery process. nih.gov
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| QSAR Modeling | Using algorithms (e.g., Random Forest, Deep Neural Networks) to build models that predict biological activity based on chemical structure. | Accelerates hit identification by prioritizing compounds for synthesis. | nih.govnih.gov |
| ADMET Prediction | Training models to predict physicochemical and pharmacokinetic properties (solubility, toxicity, metabolism) of new compounds. | Reduces late-stage failures by eliminating candidates with poor drug-like properties early on. | nih.gov |
| De Novo Drug Design | Employing generative models (e.g., RNNs, Transformers) to create novel molecular structures with desired properties. | Expands the explorable chemical space and designs optimized, patentable molecules. | nih.govqualiketresearch.com |
| Synthesis Planning | Using AI to predict reaction outcomes and devise efficient synthetic routes for target molecules. | Overcomes synthetic challenges and ensures designed molecules are synthesizable. | nih.gov |
| Active Site Prediction | Applying graph-convolutional neural networks to predict which sites on a molecule are most likely to be reactive for functionalization. | Guides more efficient derivatization strategies for lead optimization. | researchgate.net |
Potential for Non-Medicinal Applications (e.g., Materials Science, Catalysis, Agrochemicals)
While the primary focus of quinazolinone research has been medicinal, the unique chemical properties of the scaffold suggest potential for a range of non-medicinal applications. This remains a largely underexplored but promising future direction.
The quinazolinone core is a robust heterocyclic structure, and its derivatives are used in the preparation of various functional materials. nih.gov The ability to form stable complexes and the presence of heteroatoms make these compounds interesting candidates for materials science, potentially in the development of novel dyes or polymers. researchgate.net
In the field of catalysis, the development of eco-friendly nanocatalysts has been a focus for the synthesis of quinazolinone derivatives themselves, suggesting the scaffold's compatibility with catalytic systems. tandfonline.com While the use of this compound as a catalyst is not yet established, its ability to coordinate with metals could be explored in the design of novel organometallic catalysts. The development of organocatalytic methods for quinazolinone synthesis highlights the move toward more sustainable chemistry in this area. nih.govfrontiersin.org
Furthermore, the broad biological activity of quinazolinones extends to applications in agrochemicals. nih.gov Some derivatives have been investigated for use as weedicides, indicating that new derivatives of this compound could be screened for herbicidal or pesticidal properties. nih.gov
| Application Area | Potential Use | Underlying Property | Reference |
|---|---|---|---|
| Materials Science | Development of functional materials, dyes, or polymers. | Robust heterocyclic structure, conjugation, and presence of heteroatoms. | nih.govresearchgate.net |
| Catalysis | Component of novel organometallic catalysts or organocatalysts. | Ability to coordinate with metal ions; stable heterocyclic framework. | tandfonline.comresearchgate.net |
| Agrochemicals | Development of new herbicides or pesticides. | Broad-spectrum biological activity. | nih.gov |
Challenges and Opportunities in this compound Research
The path forward for research on this compound is filled with both significant challenges and compelling opportunities.
Challenges:
Selectivity: A major challenge in targeting enzymes that belong to large families, such as kinases or HDACs, is achieving isoform selectivity. nih.gov Lack of selectivity can lead to off-target effects. Future design strategies must focus on exploiting subtle differences between enzyme isoforms to create highly specific inhibitors.
Drug Resistance: As with many therapeutic agents, particularly in oncology, the development of drug resistance is a significant hurdle. nih.gov Research must anticipate and address resistance mechanisms, possibly through the development of dual-target inhibitors or compounds that can overcome known resistance mutations.
Synthetic Complexity: While many synthetic routes exist, some can be inefficient, require harsh conditions, or involve expensive transition metal catalysts. frontiersin.org A continuing challenge is the development of green, cost-effective, and scalable synthetic methods. tandfonline.com
Physicochemical Properties: The lipophilicity of the quinazolinone scaffold, while beneficial for crossing membranes like the blood-brain barrier, can also lead to poor aqueous solubility, posing formulation challenges. mdpi.com
Opportunities:
Broad Therapeutic Potential: The quinazolinone scaffold is a proven platform for developing inhibitors against a wide array of biological targets, including but not limited to kinases, HDACs, DHFR, and various receptors. nih.govmdpi.comnih.gov This versatility provides a vast opportunity to develop new treatments for cancer, inflammatory disorders, and infectious diseases. juniperpublishers.com
Rational and AI-Driven Design: The convergence of structural biology and artificial intelligence offers an unprecedented opportunity to accelerate the discovery process. nih.gov By using computation to guide synthesis, researchers can explore chemical space more efficiently and design molecules with a higher probability of success.
Dual-Target and Hybrid Therapies: The development of single molecules that can modulate multiple targets is a major opportunity. nih.gov This approach could lead to more effective therapies for complex diseases like cancer by simultaneously blocking redundant or complementary signaling pathways.
Expansion into New Fields: The exploration of non-medicinal applications in materials science and agrochemicals represents an open field of opportunity, allowing the unique properties of this chemical class to be leveraged in new and innovative ways. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
